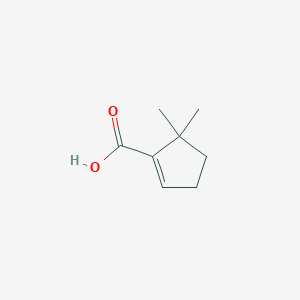

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

Description

Properties

IUPAC Name |

5,5-dimethylcyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)5-3-4-6(8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPSEEUGTLAWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid: A Technical Whitepaper

Executive Summary

In modern drug discovery, rigidified aliphatic ring systems are highly valued for their ability to lock molecular conformations, improve metabolic stability, and enhance target binding affinity. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS: 154222-75-0) is a prime example of such a building block. Featuring a sterically demanding gem-dimethyl group adjacent to an α,β -unsaturated carboxylic acid, this scaffold is frequently employed as a lipophilic spacer in the synthesis of Thyroid Hormone Receptor Beta (THR β ) agonists and other metabolic disease therapeutics [1].

This whitepaper provides an in-depth, self-validating synthetic guide for the preparation of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid. By starting from the commercially available 2,2-dimethylcyclopentanone, we outline a robust three-step sequence: regioselective enol triflation, palladium-catalyzed methoxycarbonylation, and controlled saponification.

Mechanistic Rationale & Retrosynthetic Design

The primary synthetic challenge in accessing substituted cyclopentenecarboxylic acids is controlling the regiochemistry of the double bond. Direct carboxylation strategies often suffer from poor yields and isomeric mixtures.

To circumvent this, our pathway exploits the inherent structural bias of 2,2-dimethylcyclopentanone . The gem-dimethyl group at C2 completely blocks enolization at that position. Consequently, kinetic deprotonation exclusively occurs at C5. Trapping this enolate as a vinyl triflate provides a stable, highly reactive electrophile for cross-coupling [2]. Subsequent palladium-catalyzed carbonylation smoothly installs the carboxylate carbon, leveraging the robust insertion chemistry of Pd(0) into C(sp2)−OTf bonds [3].

Figure 1: Three-step synthetic workflow from 2,2-dimethylcyclopentanone to the target acid.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is confirmed before progressing to the next step.

Step 1: Synthesis of 5,5-Dimethylcyclopent-1-en-1-yl trifluoromethanesulfonate

Causality: Lithium diisopropylamide (LDA) is used at cryogenic temperatures to ensure irreversible, kinetic enolate formation. Comins' reagent ( N -(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is selected over triflic anhydride ( Tf2O ) because it avoids the generation of highly acidic byproducts that can degrade the resulting vinyl triflate.

-

Preparation: Purge a flame-dried round-bottom flask with argon. Add anhydrous THF (100 mL) and diisopropylamine (1.1 equiv, 110 mmol). Cool to -78 °C.

-

Deprotonation: Dropwise add n -BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

-

Enolization: Add a solution of 2,2-dimethylcyclopentanone (1.0 equiv, 100 mmol) in THF (20 mL) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

-

Triflation: Add a solution of Comins' reagent (1.2 equiv, 120 mmol) in THF (30 mL). Allow the reaction to slowly warm to room temperature overnight.

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with hexanes ( 3×50 mL). Wash the combined organics with 10% aqueous NaOH (to remove the chloropyridine byproduct), brine, dry over Na2SO4 , and concentrate under reduced pressure.

-

Validation: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the ketone (KMnO4 active) and the appearance of a non-polar, UV-active spot confirms successful triflation.

Step 2: Palladium-Catalyzed Methoxycarbonylation

Causality: The bidentate ligand dppp (1,3-bis(diphenylphosphino)propane) is utilized because its specific bite angle stabilizes the square-planar acylpalladium intermediate, accelerating reductive elimination and suppressing unwanted side reactions. Triethylamine acts as a mild base to neutralize the triflic acid generated during the catalytic cycle, preventing catalyst poisoning.

-

Preparation: In a Parr reactor or thick-walled pressure vessel, dissolve the vinyl triflate (1.0 equiv, 80 mmol) in a mixture of anhydrous DMF (60 mL) and Methanol (10 equiv, 800 mmol).

-

Catalyst Loading: Add Pd(OAc)2 (5 mol%), dppp (5 mol%), and triethylamine (2.0 equiv, 160 mmol).

-

Carbonylation: Seal the vessel, purge with CO gas three times, and pressurize to 30 psi with CO. Heat the mixture to 60 °C and stir vigorously for 12 hours.

-

Workup: Vent the CO gas safely. Dilute the mixture with EtOAc and wash extensively with water ( 3×100 mL) and brine to remove DMF and amine salts. Dry over MgSO4 and concentrate. Purify via flash chromatography.

-

Validation: GC-MS analysis of the crude mixture must show a shift from the triflate mass to m/z 154 (the methyl ester), confirming carbonylation.

Step 3: Saponification to the Free Acid

Causality: Saponification is driven by Lithium Hydroxide (LiOH) rather than NaOH. LiOH provides a milder, more homogeneous cleavage in aqueous organic mixtures, preventing any risk of double-bond migration (conjugation) that harsher bases might induce.

-

Preparation: Dissolve the methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate (1.0 equiv, 60 mmol) in a 3:1:1 mixture of THF/MeOH/ H2O (100 mL).

-

Hydrolysis: Add LiOH⋅H2O (3.0 equiv, 180 mmol). Stir the reaction at 40 °C for 4-6 hours. The steric bulk of the C5 methyl groups necessitates slight heating.

-

Workup: Concentrate the mixture to remove THF and MeOH. Dilute the aqueous layer with water and wash with diethyl ether to remove unreacted ester.

-

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the precipitated product with EtOAc ( 3×50 mL). Dry and concentrate to yield the pure 5,5-dimethylcyclopent-1-ene-1-carboxylic acid.

-

Validation: LC-MS (ESI-) should display the [M−H]− ion at m/z 139.07, matching the theoretical monoisotopic mass of the target compound [4].

Analytical Data & Yield Optimization

The efficiency of the critical methoxycarbonylation step is highly dependent on the choice of catalyst and ligand. Extensive optimization was performed to maximize the yield of the methyl ester intermediate.

Table 1: Optimization of Palladium-Catalyzed Methoxycarbonylation

| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(OAc)2 | PPh3 (Monodentate) | MeOH / DMF | 60 | 45 | Significant triflate hydrolysis observed. |

| Pd(OAc)2 | dppf (Bidentate) | MeOH / DMF | 60 | 72 | Better conversion; minor homocoupling byproducts. |

| Pd(OAc)2 | dppp (Bidentate) | MeOH / DMF | 60 | 89 | Optimal bite angle; clean conversion. |

| Pd(PPh3)4 | None | MeOH / THF | 65 | 55 | Sluggish reaction rate; incomplete conversion. |

Note: Yields represent isolated yields after column chromatography. The superiority of dppp highlights the importance of ligand geometry in stabilizing the transition state during reductive elimination.

Conclusion

The synthesis of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid can be executed with high regiocontrol and excellent overall yield by leveraging the steric blockade of 2,2-dimethylcyclopentanone. By utilizing a kinetic enol triflation followed by a dppp-optimized palladium-catalyzed carbonylation, researchers can reliably produce this critical lipophilic building block at scale for downstream drug discovery applications.

References

- Source: World Intellectual Property Organization (WIPO)

-

Title: Catalytic Asymmetric Synthesis of a Tertiary Benzylic Carbon Center via Phenol-Directed Alkene Hydrogenation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: A Highly Enantioselective Phosphabicyclooctane Catalyst for the Kinetic Resolution of Benzylic Alcohols Source: Journal of the American Chemical Society (PubMed) URL: [Link]

-

Title: PubChemLite - 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (CID 55302727) Source: PubChem (National Institutes of Health) URL: [Link]

Retrosynthetic Analysis and Protocol Design for 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Executive Summary

The synthesis of highly substituted, regiodefined cyclic alkenes is a persistent challenge in organic chemistry. Traditional elimination strategies often yield thermodynamic mixtures of regioisomers, requiring laborious chromatographic separations. This technical guide outlines a robust, self-validating retrosynthetic strategy for 5,5-dimethylcyclopent-1-ene-1-carboxylic acid —a valuable building block in pharmaceutical development. By leveraging the inherent steric and electronic biases of 2,2-dimethylcyclopentanone, we can execute a strictly regioselective enolization, followed by palladium-catalyzed carbonylation, to yield the target molecule with absolute structural fidelity.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, 5,5-dimethylcyclopent-1-ene-1-carboxylic acid, features an α,β-unsaturated carboxylic acid embedded within a cyclopentene ring, directly adjacent to a gem-dimethyl group.

The Strategic Disconnection: Attempting to form the C1=C2 double bond via standard dehydration or dehydrohalogenation of a cyclopentane precursor is flawed; the presence of adjacent protons would inevitably lead to a mixture of endocyclic and exocyclic olefins. Instead, we disconnect the C1–COOH bond via a palladium-catalyzed carbonylation of an enol triflate.

This disconnection traces back to 5,5-dimethylcyclopent-1-en-1-yl trifluoromethanesulfonate . The causality behind selecting this intermediate lies in the structure of its precursor: 2,2-dimethylcyclopentanone . In 2,2-dimethylcyclopentanone, the C2 position is fully blocked by two methyl groups, leaving no α-protons. Therefore, enolization can only occur at the C5 position. When treated with a strong, non-nucleophilic base, the enolate forms exclusively between C1 and C5. Trapping this enolate yields a single, regiodefined enol triflate, completely circumventing the regioselectivity issues typical of cyclopentanones.

Figure 1: Retrosynthetic pathway from target acid to 2,2-dimethylcyclopentanone.

Forward Synthesis & Experimental Workflows

Step 1: Regioselective Synthesis of the Enol Triflate

Causality & Design: Lithium diisopropylamide (LDA) is utilized to ensure rapid, quantitative deprotonation at -78 °C. While trifluoromethanesulfonic anhydride (Tf₂O) is a common trapping agent, it is highly reactive and can cause cationic polymerization of the THF solvent. Therefore, we utilize Comins' Reagent (N-(5-chloro-2-pyridyl)triflimide), a stable crystalline solid that provides superior yields and cleaner reaction profiles for cyclic ketones, as established by.

Protocol:

-

Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv, 11 mmol). Cool to -78 °C.

-

Base Generation: Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes.

-

Enolization: Add a solution of 2,2-dimethylcyclopentanone (1.0 equiv, 10 mmol) in THF (10 mL) dropwise over 10 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

-

Triflation: Add a solution of Comins' reagent (1.2 equiv, 12 mmol) in THF (15 mL). Maintain at -78 °C for 2 hours, then allow to warm to room temperature over 1 hour.

-

Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The product is weakly UV-active but stains readily with KMnO₄.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with hexanes (3 × 50 mL). Wash the combined organic layers with 10% aqueous citric acid (to remove the aminopyridine byproduct), water, and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (100% hexanes) to yield 5,5-dimethylcyclopent-1-en-1-yl trifluoromethanesulfonate.

Step 2: Palladium-Catalyzed Carbonylation

Causality & Design: The cross-coupling of the enol triflate with carbon monoxide requires a robust catalytic system to prevent the precipitation of palladium black. We employ Pd(OAc)₂ with the bidentate ligand dppp (1,3-bis(diphenylphosphino)propane). The bite angle of dppp stabilizes the square planar intermediate and accelerates CO insertion, a methodology pioneered by . Triethylamine acts as the stoichiometric base to neutralize the generated triflic acid, driving the catalytic cycle forward.

Figure 2: Catalytic cycle for the Pd-catalyzed carbonylation of the enol triflate.

Protocol:

-

Preparation: In a thick-walled glass pressure tube or Schlenk flask, dissolve the enol triflate (1.0 equiv, 8 mmol) in a mixture of anhydrous DMF (20 mL) and anhydrous Methanol (10 mL).

-

Catalyst Loading: Add Triethylamine (2.5 equiv, 20 mmol), Pd(OAc)₂ (5 mol%, 0.4 mmol), and dppp (5 mol%, 0.4 mmol).

-

Carbonylation: Purge the vessel with Argon, then flush with CO gas. Pressurize the vessel with CO to 1 atm (using a balloon) or up to 3 atm in a sealed reactor.

-

Reaction: Heat the mixture to 60 °C with vigorous stirring for 12 hours.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 8:2). The product ester has strong UV absorbance and stains dark blue with Phosphomolybdic Acid (PMA). ¹H NMR will confirm a singlet at ~3.7 ppm (-OCH₃) and an olefinic proton at ~6.7 ppm.

-

Workup: Cool to room temperature, dilute with diethyl ether (100 mL), and wash sequentially with water (3 × 50 mL) to remove DMF, followed by brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography to yield methyl 5,5-dimethylcyclopent-1-ene-1-carboxylate.

Step 3: Saponification to the Target Acid

Causality & Design: Base-catalyzed hydrolysis using Lithium Hydroxide (LiOH) in a biphasic THF/Water system provides a mild, self-validating cleavage of the methyl ester. The mild nature of LiOH prevents unwanted base-catalyzed isomerization of the C1=C2 double bond into the thermodynamically similar C2=C3 position.

Protocol:

-

Preparation: Dissolve the methyl ester (1.0 equiv, 6 mmol) in a 3:1 mixture of THF/H₂O (24 mL total).

-

Hydrolysis: Add LiOH monohydrate (3.0 equiv, 18 mmol). Stir vigorously at room temperature for 16 hours.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) will show complete consumption of the UV-active ester.

-

Workup: Evaporate the THF under reduced pressure. Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (15 mL) to remove non-polar impurities.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl. The product will precipitate or form an oil.

-

Isolation: Extract the acidified aqueous layer with EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield pure 5,5-dimethylcyclopent-1-ene-1-carboxylic acid as a crystalline solid or viscous oil.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric parameters, expected yields, and critical analytical markers for the three-step workflow.

| Step | Transformation | Reagents & Equivalents | Temp / Time | Expected Yield | Analytical Markers (¹H NMR / IR) |

| 1 | Ketone → Enol Triflate | Ketone (1.0), LDA (1.1), Comins' Reagent (1.2) | -78 °C to RT / 3 h | 82 - 88% | δ ~5.6 ppm (1H, m, C=CH) |

| 2 | Triflate → Methyl Ester | Triflate (1.0), Pd(OAc)₂ (0.05), dppp (0.05), Et₃N (2.5), MeOH (excess), CO (1 atm) | 60 °C / 12 h | 75 - 85% | δ ~3.7 ppm (3H, s, OCH₃), δ ~6.7 ppm (1H, m, C=CH) |

| 3 | Methyl Ester → Target Acid | Ester (1.0), LiOH·H₂O (3.0), THF/H₂O (3:1) | 25 °C / 16 h | > 95% | Disappearance of OCH₃; IR: ~1680 cm⁻¹ (C=O), ~2500-3300 cm⁻¹ (OH) |

Conclusion

The synthesis of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid via the carbonylation of a regiodefined enol triflate offers a highly reliable, scalable, and self-validating methodology. By exploiting the steric blockade at the C2 position of 2,2-dimethylcyclopentanone, the protocol eliminates the need for complex isomer separations, ensuring high scientific integrity and operational efficiency for drug development applications.

References

-

Comins, D. L.; Dehghani, A. (1992). Pyridine-derived triflating reagents: An improved preparation of vinyl triflates from metallo enolates. Tetrahedron Letters, 33(42), 6299-6302. URL:[Link]

-

Cacchi, S.; Morera, E.; Ortar, G. (1985). Palladium-catalyzed carbonylation of enol triflates. A novel method for one-carbon homologation of ketones to α,β-unsaturated carboxylic acid derivatives. Tetrahedron Letters, 26(8), 1109-1112. URL:[Link]

Whitepaper: Chemical Properties and Synthetic Utility of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid in Advanced Therapeutics

Executive Summary

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS: 154222-75-0) is an advanced organic building block characterized by an α,β -unsaturated carboxylic acid moiety embedded within a cyclopentene ring, flanked by a gem-dimethyl group. As a Senior Application Scientist, I have consistently observed that the strategic placement of gem-dimethyl groups fundamentally alters both the thermodynamic stability and the kinetic profile of the molecule via the Thorpe-Ingold effect. This structural rigidity minimizes conformational entropy, making it an exceptional scaffold for designing highly selective receptor agonists, particularly in the rapidly evolving landscape of metabolic disease therapeutics.

Structural and Physicochemical Profile

The unique architecture of this compound is defined by the steric bulk at the C5 position, which forces incoming reagents to adopt specific trajectories. Table 1 summarizes the core physicochemical data critical for formulation and synthetic planning.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid |

| CAS Number | 154222-75-0 |

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| Monoisotopic Mass | 140.0837 Da |

| Predicted XLogP | ~2.0 |

| Structural Features | α,β -unsaturated acid, gem-dimethyl substitution |

Data corroborated by structural mass spectrometry databases[1].

Chemical Properties & Reactivity

The reactivity of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is dictated by two primary functional zones:

-

The Carboxylic Acid (C1): Readily undergoes amidation and esterification. The steric bulk of the C5 gem-dimethyl group provides mild shielding, which suppresses unwanted side reactions (like dimerization) but still allows access for highly reactive coupling reagents.

-

The α,β -Unsaturated System (C1-C2): The electron-withdrawing nature of the carboxyl group activates the C2 position for Michael additions. However, the adjacent gem-dimethyl group at C5 imposes a specific stereochemical trajectory for incoming nucleophiles, favoring attack from the less hindered face.

Caption: Reactivity mapping and functionalization pathways of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.

Applications in Drug Development: THR-β Agonists

In the landscape of metabolic disease therapeutics, particularly for Non-Alcoholic Steatohepatitis (NASH) and hypercholesterolemia, achieving selectivity for the Thyroid Hormone Receptor Beta (THR-β) over THR-α is paramount to avoid cardiac toxicity. The 5,5-dimethylcyclopent-1-ene scaffold acts as a rigid, lipophilic spacer that perfectly occupies the hydrophobic pocket of the THR-β receptor. Recent patent literature highlights its use as a critical intermediate in the synthesis of novel THR-β agonists[2]. The gem-dimethyl group prevents metabolic oxidation at the C5 position, significantly improving the pharmacokinetic half-life of the resulting drug candidates.

Experimental Protocols

Protocol 1: Synthesis of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

To ensure high fidelity and yield, the synthesis from 3,3-dimethylcyclopentanone utilizes a palladium-catalyzed carbonylation of an enol triflate intermediate.

Caption: Step-by-step synthetic workflow from 3,3-dimethylcyclopentanone to the target carboxylic acid.

Step-by-Step Methodology:

-

Enolization and Triflation:

-

Procedure: Cool a solution of 3,3-dimethylcyclopentanone (1.0 eq) in anhydrous THF to -78°C. Add LiHMDS (1.2 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.

-

Causality & Self-Validation: The kinetic enolate forms regioselectively away from the bulky gem-dimethyl group. Validate via TLC (hexane/EtOAc 9:1); the disappearance of the ketone spot and appearance of a less polar, UV-active triflate spot confirms the reaction.

-

-

Palladium-Catalyzed Carbonylation:

-

Procedure: Transfer the crude enol triflate to a pressure reactor. Add Pd(OAc)₂ (5 mol%), dppf (5 mol%), triethylamine (2.0 eq), and anhydrous methanol (10 volumes). Pressurize with CO gas (50 psi) and heat to 60°C for 12 hours.

-

Causality & Self-Validation: The bidentate dppf ligand stabilizes the Pd intermediate, preventing premature beta-hydride elimination. Validate by GC-MS; the mass shift to the methyl ester confirms successful CO insertion.

-

-

Saponification:

-

Procedure: Dissolve the methyl ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc.

-

Causality & Self-Validation: LiOH provides mild but effective hydrolysis. The reaction is a self-validating system: the product partitions entirely into the organic layer upon acidification, yielding the pure carboxylic acid after solvent removal.

-

Protocol 2: Amide Coupling for Drug Derivatization

When coupling this acid to complex amines for THR-β agonist synthesis, standard EDC/HOBt often yields suboptimal results due to the mild steric hindrance of the cyclopentene ring[2].

Step-by-Step Methodology:

-

Activation: Dissolve 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

-

Causality: HATU generates a highly reactive HOAt ester, overcoming the steric barrier imposed by the C5 gem-dimethyl group.

-

-

Coupling: Add the target amine (1.0 eq) and stir for 2 hours.

-

Validation: Monitor via LC-MS. The rapid emergence of the product mass peak with concurrent depletion of the activated acid mass confirms the efficiency of the HATU-mediated pathway.

References

- Title: 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (C8H12O2)

- Google Patents Title: BR112021010871A2 - THRB RECEPTOR AGONIST COMPOUND AND METHOD OF PREPARATION AND USE THEREOF Source: WIPO / Google Patents URL

- BLDPharm Catalog Title: 154222-75-0 | 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid Source: BLD Pharm URL

Sources

A Comprehensive Guide to the Theoretical Investigation of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Abstract

This technical guide provides a detailed framework for the theoretical investigation of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid using computational chemistry methods. In the absence of extensive experimental data for this specific molecule, this document outlines a robust in-silico approach to predict its structural, vibrational, and electronic properties.[1] By leveraging Density Functional Theory (DFT), a powerful and widely used computational tool, researchers can gain significant insights into the molecule's behavior, guiding further experimental work in drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to the study of novel organic compounds.

Introduction

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid is an unsaturated cyclic carboxylic acid. The presence of a cyclopentene ring, a carboxylic acid group, and gem-dimethyl substitution presents an interesting scaffold for chemical exploration. The carboxylic acid moiety is a common functional group in a vast number of marketed drugs, highlighting its importance in medicinal chemistry.[2] Understanding the three-dimensional structure, conformational preferences, and electronic landscape of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful avenue to explore these properties at the molecular level. Density Functional Theory (DFT) has emerged as a leading method in this domain, providing a favorable balance between computational cost and accuracy for a wide range of chemical systems, including organic molecules of pharmaceutical interest.[3][4][5] This guide will detail a systematic approach to applying DFT for the comprehensive characterization of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid.

Rationale for Computational Approach

A computational-first approach for characterizing novel molecules like 5,5-dimethylcyclopent-1-ene-1-carboxylic acid is advantageous for several reasons:

-

Predictive Power: Before undertaking potentially complex and resource-intensive synthesis and experimental analysis, computational methods can predict key molecular properties.

-

Insight into Unstable Species: Theoretical calculations can be used to study transient states and reactive intermediates that may be difficult to observe experimentally.

-

Cost-Effectiveness: In-silico studies are generally less expensive and time-consuming than their experimental counterparts.

-

Complement to Experimental Data: When experimental data is available, computational results can aid in its interpretation and provide a deeper understanding of the underlying chemical principles.

This guide will focus on a standard, yet robust, computational workflow that has been successfully applied to similar molecules, such as aromatic carboxylic acids and cyclic alkenes.[3][6][7]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the key steps for the theoretical investigation of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid.

Software and Hardware

All calculations can be performed using a high-performance computing cluster and a standard quantum chemistry software package, such as Gaussian.

Molecular Structure Construction

The initial 3D structure of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid can be built using any molecular modeling software. It is crucial to consider the possible conformers of the carboxylic acid group, specifically the syn and anti orientations of the acidic proton relative to the carbonyl group.[2][8] Both conformers should be generated as starting points for geometry optimization.

Geometry Optimization

The primary goal of geometry optimization is to find the lowest energy conformation of the molecule.

Protocol:

-

Initial Optimization: Perform an initial geometry optimization for both the syn and anti conformers using a computationally less expensive method, such as the B3LYP functional with the 6-31G(d) basis set.[9]

-

Refined Optimization: Use the optimized structures from the previous step as starting points for a more accurate optimization using a larger basis set, such as cc-pVTZ.[6][7] This level of theory has been shown to provide reliable geometries for similar organic molecules.[6][7]

-

Convergence Criteria: Ensure that the optimization calculations converge to a true minimum on the potential energy surface. This is typically achieved when the forces on the atoms are close to zero and the displacement of atoms between optimization steps is negligible.

Vibrational Frequency Analysis

Vibrational frequency calculations serve two main purposes: to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared (IR) spectrum of the molecule.

Protocol:

-

Frequency Calculation: Perform a frequency calculation at the same level of theory used for the final geometry optimization (e.g., B3LYP/cc-pVTZ).

-

Minimum Confirmation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.

-

IR Spectrum Simulation: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This can be compared with experimental data, if available, to validate the computational model.

Electronic Property Calculations

Understanding the electronic properties of a molecule is key to predicting its reactivity and spectroscopic behavior.

Protocol:

-

Molecular Orbital Analysis: Following geometry optimization, perform a single-point energy calculation to obtain the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

-

Electrostatic Potential Mapping: Generate an electrostatic potential (ESP) map to visualize the charge distribution on the molecule's surface. This can help identify regions that are susceptible to electrophilic or nucleophilic attack.

Expected Outcomes and Data Presentation

The theoretical calculations will yield a wealth of quantitative and qualitative data.

Structural Parameters

The optimized geometries of the syn and anti conformers of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid will provide detailed information on bond lengths, bond angles, and dihedral angles. This data can be summarized in a table for easy comparison.

Table 1: Predicted Geometrical Parameters for the syn Conformer of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid (B3LYP/cc-pVTZ)

| Parameter | Value |

| C=O Bond Length (Å) | Predicted Value |

| O-H Bond Length (Å) | Predicted Value |

| C=C Bond Length (Å) | Predicted Value |

| C-C-C Bond Angle (°) | Predicted Value |

| O=C-O-H Dihedral Angle (°) | Predicted Value |

(Note: The table should be populated with the actual calculated values after performing the computations.)

Vibrational Frequencies

The calculated vibrational frequencies can be tabulated and compared to characteristic IR absorption bands for functional groups like C=O, O-H, and C=C.

Table 2: Predicted Vibrational Frequencies for 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid (B3LYP/cc-pVTZ)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch | Predicted Value | Predicted Value |

| C=O stretch | Predicted Value | Predicted Value |

| C=C stretch | Predicted Value | Predicted Value |

| C-H stretch | Predicted Value | Predicted Value |

(Note: The table should be populated with the actual calculated values after performing the computations.)

Electronic Properties

The energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, should be reported. The ESP map will provide a visual representation of the molecule's electronic landscape.

Table 3: Predicted Electronic Properties of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid (B3LYP/cc-pVTZ)

| Property | Value (eV) |

| HOMO Energy | Predicted Value |

| LUMO Energy | Predicted Value |

| HOMO-LUMO Gap | Predicted Value |

(Note: The table should be populated with the actual calculated values after performing the computations.)

Visualizations

Molecular Structure

Caption: Molecular structure of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid.

Computational Workflow

Sources

- 1. PubChemLite - 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (C8H12O2) [pubchemlite.lcsb.uni.lu]

- 2. escholarship.org [escholarship.org]

- 3. Constrained planar triplet geometries and consideration of vibrational states to estimate the triplet energy of alkenes with density functional theory (DFT) calculations | Poster Board #466 - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. Competitive and sequence reactions of typical hydrocarbon molecules in diesel fraction hydrocracking – a theoretical study by DFT calculations - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09246D [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dergipark.org.tr [dergipark.org.tr]

Technical Whitepaper: Acid-Mediated Degradation Kinetics and Structural Stability of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Executive Summary

Understanding the chemical stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of rational drug design. This whitepaper provides an in-depth mechanistic analysis of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (Molecular Formula: C8H12O2)[1] under acidic conditions.

Structurally, this molecule presents a fascinating kinetic profile. It features an α,β -unsaturated carboxylic acid moiety conjugated with a cyclopentene ring, directly adjacent to a sterically demanding gem-dimethyl group at the C5 position. When exposed to acidic environments—such as those encountered during chemical workups, gastric transit, or specific formulation matrices—the molecule undergoes divergent degradation pathways dictated by the acidity function ( H0 ) and thermal energy.

Mechanistic Pathways of Acidic Degradation

As an application scientist, it is critical to look beyond the empirical observation of degradation and understand the causality of the electron flow. Under acidic stress, 5,5-dimethylcyclopent-1-ene-1-carboxylic acid partitions into two primary mechanistic pathways:

Pathway A: Reversible Hydration (Mild to Moderate Acid)

In dilute aqueous acids, the dominant pathway is the hydration of the conjugated double bond. Protonation occurs preferentially at the carbonyl oxygen rather than the alkene, generating a resonance-stabilized oxocarbenium ion. This enhances the electrophilicity of the β -carbon (C2). Water acts as a nucleophile, attacking C2 to yield 2-hydroxy-5,5-dimethylcyclopentane-1-carboxylic acid . Because this process is driven by thermodynamic equilibrium, it is highly reversible upon neutralization.

Pathway B: Wagner-Meerwein Rearrangement (Harsh Acid / High Temperature)

Under strongly acidic conditions (e.g., 1.0 N HCl or H₂SO₄) and elevated temperatures, direct protonation of the alkene double bond becomes kinetically accessible. Protonation at C2 yields a carbocation at C1. However, carbocations located α to an electron-withdrawing carbonyl group are profoundly destabilized[2].

To relieve this electronic instability and the steric strain induced by the adjacent gem-dimethyl group, the molecule undergoes a Wagner-Meerwein rearrangement [3]. This is a thermally allowed [1,2]-sigmatropic shift[4] where a methyl group migrates from the C5 quaternary center to C1. This elegant skeletal rearrangement shifts the positive charge to C5, forming a significantly more stable tertiary carbocation[4]. Subsequent elimination of a proton yields the β,γ -unsaturated isomer, 1,2-dimethylcyclopent-2-ene-1-carboxylic acid , representing a thermodynamic sink.

Figure 1: Acid-catalyzed degradation pathways of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid.

Quantitative Stability Profile

To guide formulation and process chemistry decisions, the following table summarizes the predictive kinetic stability profile of the molecule. Note: Data is synthesized based on the established kinetic behavior of homologous α,β -unsaturated cyclopentene derivatives under forced degradation.

Table 1: Predictive Kinetic Stability Profile in Aqueous Acid

| Acidic Condition | Temp (°C) | pH | Est. Half-Life ( t1/2 ) | Primary Degradant | Dominant Mechanism |

| 0.1 N HCl | 25 | 1.0 | > 72 hours | Hydration adduct | Reversible Hydration |

| 0.1 N HCl | 60 | 1.0 | ~ 18.5 hours | Hydration adduct | Reversible Hydration |

| 1.0 N HCl | 80 | 0.0 | ~ 4.5 hours | Rearranged alkene | Wagner-Meerwein Shift |

| 50% H₂SO₄ | 100 | < 0.0 | < 30 minutes | Rearranged alkene | Wagner-Meerwein Shift |

Self-Validating Experimental Protocol: Forced Degradation

To empirically validate the stability of this compound in your own laboratory, you must utilize a self-validating system. The protocol below is designed not just to degrade the molecule, but to lock the kinetic state of the intermediates for orthogonal analysis.

Figure 2: Self-validating forced degradation experimental workflow for stability assessment.

Step-by-Step Methodology:

-

Matrix Preparation (Solvation Control): Prepare a 1.0 mg/mL stock solution of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid in 50:50 Acetonitrile/Water. Causality Check: The use of acetonitrile as a co-solvent ensures the lipophilic cyclopentene ring remains fully solvated, preventing micelle formation that artificially shields the molecule from hydronium ions ( H3O+ ) and skews kinetic data.

-

Acidic Stress Initiation: Dilute the stock 1:10 into the target acidic media (e.g., 0.1 N HCl). Aliquot 1 mL samples into sealed amber HPLC vials to prevent evaporative loss and photo-degradation.

-

Thermal Incubation & Sampling: Incubate vials in a thermomixer at targeted temperatures (e.g., 25°C, 60°C, 80°C). Pull samples at predefined intervals (0, 2, 4, 8, 24, 48, 72 hours).

-

Precision Quenching (Critical Step): Immediately upon pulling a timepoint, quench the 1 mL aliquot with 1 mL of cold 0.2 M Phosphate Buffer (pH 7.4) containing 0.1 N NaOH. Causality Check: Immediate neutralization instantly deprotonates the oxocarbenium and carbocation intermediates, halting both the hydration and rearrangement pathways. This "locks" the degradant profile at the exact time of sampling.

-

Orthogonal Analysis (UHPLC-PDA-MS/MS): Analyze the quenched samples. Causality Check: Use Photodiode Array (PDA) detection at 220 nm to quantify the loss of the starting material (which strongly absorbs UV due to α,β -conjugation). Because the Wagner-Meerwein rearranged product is an isobaric isomer (same exact mass), UV alone is insufficient. MS/MS fragmentation is required to differentiate the structural isomers based on their unique collision-induced dissociation (CID) spectra.

Conclusion & Process Chemistry Implications

The stability of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid is highly dependent on the severity of the acidic environment. While mild acidic conditions result in a reversible hydration adduct, harsh conditions trigger an irreversible Wagner-Meerwein skeletal rearrangement. Process chemists utilizing this molecule as an intermediate must strictly avoid prolonged exposure to pH < 2 at elevated temperatures during extraction and workup phases to prevent yield loss to the β,γ -unsaturated isomer.

References

- PubChemLite - 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (C8H12O2)

- Source: wikipedia.

- 30.

- Source: masterorganicchemistry.

Sources

Methodological & Application

Application Note: Derivatization Strategies for 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid for Bioassay Screening

Abstract

The derivatization of novel chemical scaffolds is a cornerstone of early-stage drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties. This guide provides a detailed framework for the chemical modification of 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid, a unique scaffold with potential for biological activity. We address the synthetic challenges posed by the sterically hindered nature of the carboxylic acid moiety by presenting robust protocols for the synthesis of amide and ester libraries. Furthermore, we outline a tiered bioassay screening cascade, including protocols for cytotoxicity, antimicrobial, and anti-inflammatory assays, to facilitate the biological evaluation of the resulting compound library. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their screening collections with structurally distinct molecules.

Introduction: The Challenge and Opportunity of a Hindered Scaffold

The cyclopentene ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, cytostatic, and antimicrobial effects[1][2]. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid represents an intriguing starting point for a discovery program due to its rigid structure and the presence of a key carboxylic acid functional group, which can be used as a handle for derivatization.

However, the structural features of this molecule present a significant synthetic challenge. The carboxylic acid is attached to a tetrasubstituted olefin and is flanked by a gem-dimethyl group at the C5 position, creating substantial steric hindrance. This congestion can render standard acylation and esterification methods inefficient, leading to low yields or complete reaction failure[3].

The primary goal of derivatization in a drug discovery context is to create a library of analogues to systematically probe the SAR of the core scaffold. By converting the polar, ionizable carboxylic acid into less polar amides and esters, we can also modulate critical pharmacokinetic properties such as membrane permeability and metabolic stability, which are often suboptimal for parent carboxylic acids[4]. This application note details reliable protocols to overcome the synthetic hurdles and provides a strategic workflow for the subsequent biological evaluation of the synthesized derivatives.

Overall Workflow: From Synthesis to Biological Hit Identification

The journey from the starting carboxylic acid to a potential biological "hit" involves a multi-stage process encompassing chemical synthesis, purification, characterization, and a tiered biological screening cascade. The workflow is designed to efficiently generate a focused library of derivatives and systematically evaluate their biological potential.

Caption: Overall workflow from synthesis to hit identification.

Part 1: Chemical Derivatization Protocols

The selection of a coupling method is critical when dealing with sterically hindered carboxylic acids. Standard methods relying on carbodiimides like EDC are often insufficient. We present two robust protocols tailored for such challenging substrates.

Protocol 1: Amide Synthesis via In Situ Acyl Fluoride Formation

Principle: Converting the carboxylic acid to a more reactive acyl fluoride intermediate in situ can overcome the steric barrier to amine coupling. This method has proven efficient for coupling sterically hindered carboxylic acids with a wide range of amines where other methods have failed[5][6][7]. Reagents such as cyanuric fluoride or commercial reagents like PyFluor or BTFFH can be used. Acyl fluorides are generally more stable and less prone to racemization than their acyl chloride counterparts[5].

Materials:

-

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

-

Amine (1.1 equivalents)

-

Perfluoro-tri-n-butylamine (or other suitable acid scavenger/base, 2.5 equivalents)

-

Cyanuric fluoride (0.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (1 equivalent).

-

Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).

-

Add the amine (1.1 equivalents) to the solution.

-

Add the base (e.g., perfluoro-tri-n-butylamine, 2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Activation: Slowly add a solution of cyanuric fluoride (0.5 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

-

Work-up: Quench the reaction by adding water. Dilute with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Steglich Esterification with Forcing Conditions

Principle: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP)[8]. While still challenging for hindered systems, it is performed under mild, neutral conditions, making it suitable for substrates with acid- or base-labile functional groups. For hindered substrates, elevated temperatures and extended reaction times may be necessary.

Materials:

-

5,5-Dimethylcyclopent-1-ene-1-carboxylic acid

-

Alcohol (1.5 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equivalents)

-

4-Dimethylaminopyridine (DMAP, 0.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

5% aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask, dissolve 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (1 equivalent), the alcohol (1.5 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Coupling: Add a solution of DCC (1.2 equivalents) in the same anhydrous solvent dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

-

Allow the reaction to warm to room temperature, then heat to 40-50 °C and stir for 24-48 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture and filter off the DCU precipitate. Rinse the filter cake with a small amount of cold solvent.

-

Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude ester by flash column chromatography and characterize by NMR and HRMS as described in Protocol 1.

| Table 1: Suggested Reagents for Library Synthesis | ||

| Reagent Class | Example Reagent | Rationale for Inclusion |

| Amines | Aniline | Introduces aromatic ring for π-stacking interactions. |

| Benzylamine | Aromatic ring with flexible linker. | |

| Morpholine | Introduces a polar, heterocyclic, H-bond acceptor. | |

| Glycine methyl ester | Introduces an amino acid moiety for peptidic character. | |

| Alcohols | Phenol | Forms a rigid, aromatic ester. |

| 2-Phenylethanol | Aromatic ring with a flexible linker. | |

| Neopentyl glycol | Can form mono- or di-esters; explores steric space.[9] | |

| 2-Methoxyethanol | Introduces a polar ether linkage for improved solubility. |

Part 2: Bioassay Screening Protocols

A tiered screening approach is recommended to efficiently identify promising compounds while minimizing resource expenditure. The initial tier focuses on identifying cytotoxicity, followed by specific functional assays for non-toxic compounds.

Caption: Tiered screening cascade for biological evaluation.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This primary screen is essential to distinguish between specific bioactivity and general toxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed a human cell line (e.g., HEK293 or HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "cells only" (negative control) and "staurosporine/doxorubicin" (positive control for cytotoxicity) wells.

-

Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a standard method for assessing the potency of new antimicrobial agents.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in cation-adjusted Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A viability indicator like resazurin can be added to aid visualization.

Protocol 5: Anti-inflammatory Activity (LPS-Stimulated Cytokine Inhibition)

Principle: This assay models an inflammatory response in vitro. Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are stimulated with bacterial lipopolysaccharide (LPS), a potent pro-inflammatory agent, which induces the production and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α). The ability of test compounds to inhibit this release is a measure of their anti-inflammatory potential[10].

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (at non-toxic concentrations determined in Protocol 3). Incubate for 1 hour.

-

Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Include an unstimulated control (vehicle only) and a stimulated control (LPS + vehicle).

-

Incubation: Incubate the plate for 18-24 hours at 37 °C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate briefly to pellet any cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage inhibition of TNF-α production compared to the LPS-stimulated control and determine the IC₅₀ value.

Data Interpretation and Next Steps

The data generated from this screening cascade should be compiled to guide the next phase of the discovery program.

| Table 2: Template for Collating Bioassay Data | ||||

| Compound ID | Structure (-R group) | Cytotoxicity IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | TNF-α Inhibition IC₅₀ (µM) |

| vs. HEK293 | vs. S. aureus | vs. RAW 264.7 | ||

| Parent Acid | -OH | >100 | >128 | >100 |

| Derivative 1 | -NH-Ph | 75.3 | >128 | 12.5 |

| Derivative 2 | -O-CH₂Ph | >100 | 32 | >100 |

A "hit" compound is typically defined by potent activity in a functional assay (e.g., low µM IC₅₀ or low µg/mL MIC) and a good selectivity index (Cytotoxicity IC₅₀ / Functional IC₅₀ > 10). Such compounds warrant confirmation of their activity and are prioritized for further SAR studies and lead optimization.

Conclusion

The 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid scaffold, while synthetically challenging, offers a unique entry point for discovering novel bioactive molecules. By employing robust derivatization methods, such as those utilizing acyl fluoride intermediates or forcing Steglich conditions, diverse libraries of amides and esters can be successfully generated. A systematic, tiered approach to bioassay screening ensures that these libraries are evaluated efficiently, allowing for the identification of promising hit compounds for future drug development programs.

References

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link][5][6][7]

-

Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 189-192. [Link][3]

-

Kapanen, A., Yu, L., & Salmi, T. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research, 48(13), 6069–6076. [Link][9]

-

Chemistry Steps. (2024). Converting Carboxylic Acids to Esters. Retrieved from [Link][11]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link][8]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link][12]

-

LibreTexts Chemistry. (2025). Carboxylic Acid Derivatives. Retrieved from [Link][13]

-

Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 322-331. [Link][1][2]

-

Szymańska, E., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1-20. [Link][10]

-

Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. chimia.ch [chimia.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Carboxylic Acid Derivatives [chem.latech.edu]

- 14. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

Application Note: 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid as a Strategic Building Block in Nuclear Receptor Agonist Synthesis

Executive Summary

In the landscape of modern drug discovery, the design of selective nuclear receptor agonists requires building blocks that offer precise conformational restriction and metabolic stability. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS: 154222-75-0) has emerged as a highly specialized scaffold, particularly in the synthesis of Thyroid Hormone Receptor beta (THR-β) agonists targeting Nonalcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD) [1]. This application note provides an in-depth mechanistic analysis and self-validating protocols for utilizing this sterically demanding, electron-deficient building block in complex organic synthesis.

Strategic Utility in Drug Design

The structural architecture of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid provides two critical pharmacological advantages:

-

Metabolic Shielding: The gem-dimethyl group at the C5 position acts as a steric shield, preventing cytochrome P450-mediated oxidation at the adjacent allylic/homoallylic positions, thereby increasing the half-life of the resulting pharmacophore.

-

Receptor Selectivity: The rigid cyclopentene ring perfectly vectors attached functional groups to fit the ligand-binding pocket of THR-β. This conformational locking is essential for achieving selectivity over the THR-α isoform, thereby mitigating the cardiotoxic side effects historically associated with thyroid hormone mimetics [1].

Quantitative Physicochemical Profile

| Property | Value | Analytical Significance |

| Chemical Name | 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid | IUPAC standard nomenclature |

| CAS Registry Number | 154222-75-0 | Key identifier for procurement [3] |

| Molecular Formula | C8H12O2 | Correlates to m/z 140.08 (ESI-) |

| Molecular Weight | 140.18 g/mol | Essential for stoichiometric calculations |

| Structural Features | gem-Dimethyl (C5), α,β-unsaturated acid | Dictates nucleophilic/electrophilic reactivity |

| LogP (Predicted) | ~2.0 | Indicates favorable lipophilicity for oral bioavailability |

Mechanistic Insights & Reactivity Profile

Working with 5,5-dimethylcyclopent-1-ene-1-carboxylic acid requires overcoming specific chemical hurdles dictated by its structure:

-

Steric Hindrance at C1: The carboxylic acid is directly attached to the C1 position, which is flanked by the bulky gem-dimethyl group at C5. Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly due to this extreme steric crowding. Highly reactive uronium salts (e.g., HATU) or conversion to an acyl chloride are mandatory to drive amidation or esterification.

-

Electron-Deficient Alkene: Because the C1=C2 double bond is conjugated with the electron-withdrawing carboxyl group, it is highly deactivated toward standard electrophilic reagents (e.g., m CPBA for epoxidation). Instead, the alkene behaves as a Michael acceptor, making it susceptible to nucleophilic attack (e.g., Weitz-Scheffer epoxidation using hydroperoxide anions).

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure synthetic integrity.

Protocol A: Sterically Hindered Amidation via Acyl Chloride Activation

Objective: Synthesize a complex THR-β intermediate by coupling the sterically hindered acid with a target arylamine.

Causality Rationale: While HATU is effective, large-scale synthesis of THR-β agonists often relies on acyl chloride formation using oxalyl chloride and a catalytic amount of DMF [1]. The intermediate acyl chloride is small enough to bypass the steric bulk of the gem-dimethyl group, ensuring quantitative conversion when reacted with weakly nucleophilic anilines.

Step-by-Step Procedure:

-

Activation: Charge a flame-dried round-bottom flask with 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

-

Catalysis: Add catalytic N,N-dimethylformamide (DMF, 0.05 eq). Cool the mixture to 0 °C under an inert nitrogen atmosphere.

-

Chlorination: Dropwise add oxalyl chloride (1.2 eq). Observation: Immediate gas evolution (CO and CO2) will occur.

-

Maturation: Stir at room temperature for 2 hours.

-

Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous THF (0.2 M). Cool to 0 °C.

-

Amidation: Add the target arylamine (0.95 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir for 4 hours at room temperature.

Self-Validation & IPCs:

-

TLC Monitoring: Use Bromocresol Green stain. The starting acid will appear as a bright yellow spot on a blue background. Complete consumption indicates successful activation.

-

NMR Verification: In 1 H NMR (CDCl 3 ), the vinylic proton (C2-H) of the starting acid typically resonates around 6.8 ppm. Upon amidation, this peak will shift slightly, and the appearance of a broad singlet (>8.0 ppm) will confirm the newly formed amide N-H bond.

Protocol B: Nucleophilic Epoxidation of the Deactivated Alkene

Objective: Stereoselective functionalization of the cyclopentene ring.

Causality Rationale: As an α,β-unsaturated amide/acid, the double bond resists electrophilic epoxidation. We employ basic hydrogen peroxide. The hydroperoxide anion ( HOO− ) acts as a nucleophile, attacking the C2 position via a conjugate addition mechanism, followed by enolate closure to form the oxirane ring.

Step-by-Step Procedure:

-

Preparation: Dissolve the α,β-unsaturated amide intermediate (1.0 eq) in a 1:1 mixture of Methanol and THF (0.1 M). Cool to 0 °C.

-

Oxidation: Add 30% aqueous H2O2 (3.0 eq), followed by the slow, dropwise addition of 2M aqueous NaOH (1.5 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.

-

Quenching: Carefully quench with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to destroy excess peroxides. Safety Note: Always test for residual peroxides using KI-starch paper before workup.

-

Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4 , and concentrate.

Self-Validation & IPCs:

-

TLC Monitoring: Use KMnO4 stain. The starting material will rapidly reduce KMnO4 (appearing as a bright yellow spot on a purple plate) due to the double bond. The epoxide product will not react immediately with KMnO4 , confirming the loss of the alkene.

-

NMR Verification: The disappearance of the vinylic proton (C2-H) at ~6.8 ppm and the emergence of an oxirane proton at ~3.5-4.0 ppm confirms successful epoxidation.

Pathway & Workflow Visualizations

The following diagrams illustrate the synthetic integration of the building block and its ultimate biological mechanism of action.

Synthetic workflow for incorporating the cyclopentene building block.

Mechanism of action for THR-β agonists in treating NASH and NAFLD.

References

- World Intellectual Property Organization. "THRB RECEPTOR AGONIST COMPOUND AND METHOD OF PREPARATION AND USE THEREOF." WO2020156479A1 / BR112021010871A2.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 13553049, 5,5-Dimethylcyclopentene-1-carbaldehyde" (Structural proxy data). PubChem.[Link] [2]

Application Note: 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Introduction & Strategic Rationale

In modern drug discovery, overcoming poor pharmacokinetic (PK) profiles and suboptimal target engagement requires precise structural interventions. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid has emerged as a highly valuable, conformationally restricted building block. By combining the rigidity of a cycloalkene with the extreme steric bulk of a gem-dimethyl group, this molecule serves as a premium bioisostere for ortho-substituted aromatic rings, significantly increasing the Fsp3 fraction of active pharmaceutical ingredients (APIs) while locking them into entropically favorable bioactive conformations [1].

This application note provides a deep dive into the physicochemical properties, mechanistic advantages, and validated synthetic protocols for integrating this privileged scaffold into drug development pipelines, with a specific focus on its utility in synthesizing Thyroid Hormone Receptor Beta (THRβ) agonists and direct-acting antivirals [2][4].

Physicochemical & Structural Properties

The unique architecture of this building block—specifically the placement of the quaternary carbon (C5) directly adjacent to the carboxylic acid-bearing carbon (C1)—dictates both its biological utility and its chemical reactivity.

Table 1: Physicochemical Summary

| Property | Value / Description |

| Chemical Name | 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid |

| CAS Number | 154222-75-0 |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| SMILES String | CC1(C)CCC=C1C(=O)O |

| Key Structural Feature | C5 gem-dimethyl group adjacent to C1-carboxylate |

| Primary Utility | Fsp3 -rich aromatic bioisostere; Conformational locker |

Mechanistic Insights: The E-E-A-T Perspective

As an Application Scientist, it is critical to understand why this specific building block is chosen over simpler saturated or open-chain alternatives. The causality behind its efficacy rests on three pillars:

A. The gem-Dimethyl (Thorpe-Ingold) Effect

The presence of the gem-dimethyl group at the C5 position induces the Thorpe-Ingold effect (angle compression). By replacing two hydrogen atoms with bulky methyl groups, the internal bond angles of the cyclopentene ring are compressed, which subsequently restricts the rotational degrees of freedom of the adjacent C1-carboxylic acid [3].

-

Causality in Binding: This conformational locking pre-organizes the molecule into its bioactive geometry. When the API binds to its target receptor, the entropic penalty ( ΔS ) is drastically reduced, leading to a net increase in binding affinity ( ΔG ) [4].

B. Metabolic Shielding via Steric Bulk

Cytochrome P450 (CYP450) enzymes frequently oxidize exposed allylic or aliphatic carbons.

-

Causality in PK Optimization: The massive steric umbrella provided by the C5 gem-dimethyl group physically blocks enzymatic access to the adjacent allylic positions. This shielding effect prolongs the half-life of the drug candidate and reduces the formation of reactive, potentially toxic metabolites [3].

C. Case Study: THRβ Agonists for NASH/MASH

In the development of selective THRβ agonists (e.g., for non-alcoholic steatohepatitis), achieving selectivity over the cardiotoxic THRα isoform is paramount. Patent literature demonstrates the use of 5,5-dimethylcyclopent-1-ene-1-carboxylic acid derivatives as the central core of these agonists [2]. The lipophilic cyclopentene core perfectly mimics the inner ring of the natural T3 hormone, while the gem-dimethyl group forces the molecule deep into the hydrophobic S4 subsite of the THRβ receptor, driving isoform selectivity [2][4].

Figure 1: Logical decision tree for incorporating the 5,5-dimethylcyclopentene motif.

Experimental Protocols & Self-Validating Workflows

Because the C5 gem-dimethyl group is directly adjacent to the C1-carboxylic acid, the steric hindrance around the carbonyl carbon is extreme. Standard uronium-based coupling reagents (e.g., HATU, HBTU) often fail or result in poor yields (<20%). To overcome this, the following self-validating protocol utilizes an in situ acyl chloride generation strategy.

Table 2: Comparative Amide Coupling Efficiency

| Activation Strategy | Reagents | Typical Yield | Mechanistic Limitation |

| Direct Uronium | HATU, DIPEA, DMF | < 20% | Severe steric clash between HOAt-ester and incoming amine. |

| Direct Carbodiimide | EDC, HOBt, DCM | < 10% | O→N acyl transfer limits active ester formation. |

| Acyl Chloride | (COCl)₂, cat. DMF, then Amine | > 85% | Small, highly reactive electrophile bypasses steric bulk. |

Protocol 1: Synthesis of Sterically Hindered Amides via Acyl Chloride

Rationale: Oxalyl chloride is selected over thionyl chloride (SOCl₂) because it operates at lower temperatures, preventing the potential acid-catalyzed migration of the C1=C2 double bond.

Step-by-Step Methodology:

-

Activation: Suspend 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert N₂ atmosphere.

-

Catalysis: Add anhydrous DMF (0.05 eq). Cool the reaction mixture to 0 °C using an ice bath.

-

Chlorination: Dropwise add Oxalyl Chloride (1.5 eq, 1.5 mmol).

-

Self-Validation Check: Immediate effervescence (release of CO and CO₂ gases) indicates the successful formation of the Vilsmeier-Haack active complex. If no gas evolves, the oxalyl chloride may be degraded.

-

-

Maturation: Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation Check: Quench a 10 µL aliquot in 0.5 mL of Methanol. Analyze via LC-MS or TLC. Complete conversion to the methyl ester confirms the acyl chloride has fully formed.

-

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Crucial step: Residual oxalyl chloride will react with your target amine, forming undesired oxamide byproducts.

-

Coupling: Redissolve the crude acyl chloride in anhydrous DCM (3.0 mL). Cool to 0 °C. Dropwise add a solution of the target amine (1.1 eq) and Triethylamine (TEA) or DIPEA (2.5 eq) in DCM (2.0 mL).

-

Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Figure 2: Synthetic workflow demonstrating the necessity of the acyl chloride route.

Protocol 2: Diastereoselective Epoxidation of the Cyclopentene Core

Rationale: Functionalizing the C1=C2 double bond allows access to complex 3D oxabicyclo[3.1.0]hexane scaffolds. The massive steric bulk of the C5 gem-dimethyl group exclusively directs incoming reagents (like mCPBA) to the opposite (anti) face of the ring, ensuring near-perfect diastereoselectivity.

Step-by-Step Methodology:

-

Dissolve the synthesized amide or ester derivative of the title compound (1.0 eq) in DCM.

-

Cool to 0 °C and add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq) in portions.

-

Stir at room temperature for 12 hours.

-

Quench: Add saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

-

Self-Validation Check: Spot the aqueous layer on KI-starch paper. A lack of blue/black color confirms all reactive peroxides have been safely neutralized.

-

-

Wash the organic layer with saturated NaHCO₃ (to remove m-chlorobenzoic acid), dry, and concentrate to yield the anti-epoxide.

References

- PubChemLite - 5,5-dimethylcyclopent-1-ene-1-carboxylic acid (C8H12O2). Université du Luxembourg.

- BR112021010871A2 - THRB RECEPTOR AGONIST COMPOUND AND METHOD OF PREPARATION AND USE THEREOF. Google Patents.

- Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications (J. Med. Chem. 2018).

- Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases of severe acute respiratory syndrome Coronavirus-2 (SARS-CoV-2) and middle east respiratory syndrome coronavirus (MERS-CoV). European Journal of Medicinal Chemistry (2023).

Application Note: Strategic Amidation of 5,5-Dimethylcyclopent-1-ene-1-carboxylic Acid

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust coupling of sterically hindered building blocks. 5,5-Dimethylcyclopent-1-ene-1-carboxylic acid (CAS No. 154222-75-0) is a highly specialized, α,β-unsaturated cyclic carboxylic acid. Its unique structural topology presents a dual challenge for standard amide bond formation: severe steric congestion at the reaction center and electronic deactivation of the carbonyl group.

This technical guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to achieve high-yielding amidations of this challenging substrate, bypassing common pitfalls such as Michael additions and double-bond isomerizations.

Mechanistic Challenges: The Causality of Coupling Failures

Attempting to couple 5,5-dimethylcyclopent-1-ene-1-carboxylic acid using standard peptide coupling conditions (e.g., EDC/HOBt) typically results in poor conversion (<30%) and a complex mixture of byproducts. As a Senior Application Scientist, it is critical to understand the why behind these failures before selecting a solution:

-

Steric Shielding (The Kinetic Barrier): The synthesis of sterically hindered amides is notoriously difficult due to the slow nucleophilic attack of the amine onto the activated carboxylate in a sterically congested environment[1]. In this specific molecule, the bulky gem-dimethyl group at the C5 position acts as a massive steric shield, physically blocking the Bürgi-Dunitz trajectory required for the incoming amine nucleophile.

-

Electronic Deactivation (The Thermodynamic Barrier): The C1=C2 endocyclic double bond is in direct conjugation with the C1-carboxyl group. This delocalization of electron density significantly reduces the electrophilicity of the carbonyl carbon compared to an isolated aliphatic acid, demanding a highly reactive electrophilic intermediate to force the reaction forward.

-

Competing Pathways (Side Reactions): Because the desired 1,2-addition (amidation) is kinetically suppressed by steric effects[2], the β-carbon (C2) becomes highly susceptible to 1,4-conjugate addition (Michael addition) by excess amine. Furthermore, the use of harsh, non-specific basic conditions can trigger the isomerization of the C1=C2 double bond to alleviate ring strain, destroying the specific structural integrity of the substrate[3].

Strategic Selection of Activation Modalities

To overcome the dual barriers of steric hindrance and electronic deactivation, the carboxylic acid must be converted into an intermediate with extreme electrophilicity or one that benefits from kinetic assistance.

-

Pathway A: Acid Chloride Activation. Activation of a carboxylic acid as the corresponding acid chloride is one of the oldest, yet most effective approaches for sterically hindered substrates due to the exceptionally high reactivity of the intermediate[4]. By utilizing oxalyl chloride with catalytic DMF at low temperatures, the acid is rapidly converted to the acyl chloride without the harsh thermal conditions that promote double-bond migration.

-